![molecular formula C11H21NO4 B2749018 2-{[(Tert-butoxy)carbonyl](propyl)amino}propanoic acid CAS No. 1347875-15-3](/img/structure/B2749018.png)
2-{[(Tert-butoxy)carbonyl](propyl)amino}propanoic acid
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Overview
Description
“2-{(Tert-butoxy)carbonylamino}propanoic acid” is a compound with the molecular formula C11H21NO4 . It is also known as L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-propyl .
Synthesis Analysis
The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular weight of “2-{(Tert-butoxy)carbonylamino}propanoic acid” is 231.29 . More detailed structural analysis may require advanced spectroscopic techniques and computational modeling.Chemical Reactions Analysis
The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides, particularly as a protected amino acid precursor. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule . This characteristic makes it invaluable in the stepwise construction of peptide chains.
Drug Development
In pharmaceutical research, the Boc-protected amino acids are key intermediates in the design of new drugs. They are used to create specific peptide sequences that can mimic or inhibit biological processes, leading to potential therapeutic agents .
Biochemical Research
The Boc-protected amino acids, including derivatives of “2-{(Tert-butoxy)carbonylamino}propanoic acid”, are used as reagents in biochemical assays and studies. They help in understanding enzyme-substrate interactions and in the development of enzyme inhibitors .
Agricultural Science
While direct references to the use of this compound in agricultural science were not found, similar Boc-protected amino acids are often used in the synthesis of herbicides, pesticides, and fungicides. These compounds can be tailored to target specific pests or weeds without harming crops .
Material Science
In material science, Boc-protected amino acids can be used to modify the surface properties of materials. They can introduce biocompatibility or other desired chemical functionalities to polymers and surfaces .
Environmental Studies
The compound’s derivatives are used in environmental studies to understand the degradation of various substances and their impact on ecosystems. They can serve as models for studying the environmental fate of peptide-based substances .
Food Industry
Although not typically associated with the food industry, Boc-protected amino acids could theoretically be used in the development of food additives or in the creation of flavor compounds. Their role would be more in research and development rather than direct addition to food products .
Ionic Liquids and Solvents
The Boc-protected amino acid derivatives are used to create ionic liquids, which are solvents with low volatility and high thermal stability. These ionic liquids have applications ranging from chemical synthesis to electrochemistry .
Mechanism of Action
Target of Action
It is known that the compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets by releasing the protected amine group, which can then participate in further biochemical reactions.
Biochemical Pathways
The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and degradation, signal transduction, and regulation of immune responses. The compound’s role in these pathways is likely related to its ability to donate a protected amine group, which can be incorporated into peptides.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it might have good bioavailability
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of a base is required for the addition of the Boc group to amines . Moreover, the compound’s solubility in various solvents suggests that its action might be influenced by the polarity of the environment
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7-12(8(2)9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFHLUQGWPTHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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